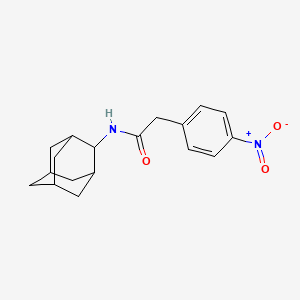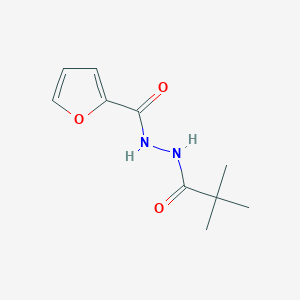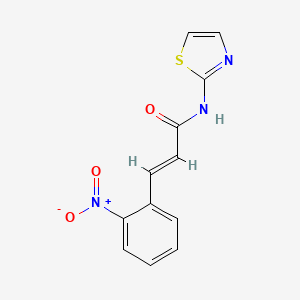![molecular formula C15H23N3O3S B5723706 N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723706.png)
N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as DMPEThU, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. DMPEThU belongs to the class of thioureas, which are known for their diverse biological activities.
Mécanisme D'action
N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea exerts its biological effects through the modulation of GPCR activity. It has been shown to act as an allosteric modulator of GPCRs, which means that it binds to a site on the receptor that is different from the active site and modulates its activity. This compound has also been shown to enhance the activity of some GPCRs and inhibit the activity of others.
Biochemical and Physiological Effects
This compound has been shown to have diverse biochemical and physiological effects. It has been shown to modulate the activity of various GPCRs, including the adenosine A1 receptor, the dopamine D2 receptor, and the serotonin 5-HT1A receptor. This compound has also been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its specificity towards GPCRs. This compound has been shown to modulate the activity of specific GPCRs without affecting other signaling pathways. This makes it a valuable tool for studying the function of GPCRs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experimental setups.
Orientations Futures
There are several future directions for research on N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. One area of future research is the development of more potent and selective this compound analogs that can modulate specific GPCRs with greater efficacy. Another area of research is the use of this compound in the development of novel therapeutics for various diseases, including cancer and inflammation. Additionally, the use of this compound in the study of GPCR signaling pathways and their role in various physiological processes is an area of ongoing research.
Méthodes De Synthèse
N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can be synthesized through a multistep process involving the reaction of 3,5-dimethoxyphenyl isothiocyanate with morpholine followed by the reaction of the resulting intermediate with ethylenediamine. The final product is obtained through the reaction of the intermediate with thiourea. The purity of the synthesized this compound can be confirmed through various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has shown potential applications in various areas of biological research. One of the major applications of this compound is in the study of G protein-coupled receptors (GPCRs), which are involved in various physiological processes. This compound has been shown to modulate the activity of GPCRs and can be used as a tool to study their function.
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-19-13-9-12(10-14(11-13)20-2)17-15(22)16-3-4-18-5-7-21-8-6-18/h9-11H,3-8H2,1-2H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZIQVMTNHXKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)



![3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)
![N-(2-methoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5723668.png)
![3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5723674.png)





